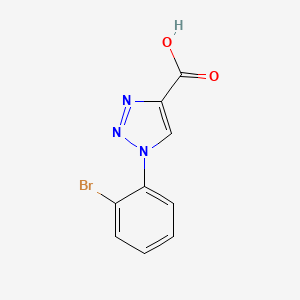

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₉H₆BrN₃O₂) is a heterocyclic compound featuring a triazole core substituted with a 2-bromophenyl group at position 1 and a carboxylic acid moiety at position 4 . Its structural uniqueness arises from the electron-withdrawing bromine atom, which influences electronic distribution and steric interactions. The compound’s SMILES notation is C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Br, and its InChIKey is HGZAJEVMCGETLV-UHFFFAOYSA-N .

Properties

IUPAC Name |

1-(2-bromophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZAJEVMCGETLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039325-60-4 | |

| Record name | 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Triazole compounds have been investigated for their potential anticancer effects. The presence of the bromophenyl group in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it can inhibit tumor growth in specific cancer models .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science

Polymer Chemistry

In materials science, 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile scaffold for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors .

Nanotechnology

The compound is being explored for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy and bioavailability of therapeutic agents .

Agricultural Chemistry

Pesticide Development

Research has indicated that triazole derivatives can act as fungicides and herbicides. The unique structure of 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid may allow it to target specific enzymes or pathways in pests and pathogens, providing a basis for developing novel agrochemicals with reduced environmental impact .

Plant Growth Regulators

The compound's potential role as a plant growth regulator is under investigation. It may influence plant growth and development by modulating hormonal pathways, which could lead to improved crop yields and resilience against stressors like drought or disease .

Case Studies

Mechanism of Action

The mechanism by which 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the derivative and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazole-carboxylic acid scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives

Key Observations:

- Electronic Effects : Bromine (inductive electron withdrawal) and trifluoromethyl (resonance and inductive effects) alter electron density, impacting reactivity and binding .

- Hydrogen Bonding: The amino group in Maji’s compound facilitates antimicrobial activity via H-bonding with bacterial targets, absent in the bromo analog .

- Tautomerism : The formyl derivative’s tautomerism () contrasts with the bromo compound’s stability, affecting solubility and reactivity .

Antimicrobial Activity

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against Staphylococcus aureus, Escherichia coli, and Vibrio cholerae), attributed to DNA binding and membrane disruption . In contrast, the bromo analog’s activity remains unexplored, though its lipophilic bromine may enhance penetration into hydrophobic bacterial membranes .

Metabolic Regulation

Compound 2e (5-methyl-2-bromophenyl analog) inhibits Wnt/β-catenin signaling (IC₅₀ ~3–4 µM), improving glucose and lipid metabolism in preclinical models . The bromine likely stabilizes hydrophobic interactions with target proteins.

Physicochemical Properties

- Solubility: The amino derivative’s zwitterionic nature enhances aqueous solubility, whereas bromo and trifluoromethyl analogs are more lipophilic .

- Tautomerism : The formyl analog exists as a cyclic hemiacetal (20% in solution), unlike the bromo compound’s stable structure .

Biological Activity

1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by research findings and data tables.

- Chemical Formula : CHBrNO

- Molecular Weight : 268.07 g/mol

- CAS Number : 1039325-60-4

- IUPAC Name : 3-(2-bromophenyl)triazole-4-carboxylic acid

Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. In a study evaluating various triazole derivatives, it was found that certain compounds demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Specifically, derivatives similar to 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid showed:

- COX-1 IC : Approximately 12.47–13.0 µM

- COX-2 IC : Approximately 0.04 µM

These values indicate that the compound is more effective than the standard anti-inflammatory drug celecoxib (COX-1 IC = 14.7 µM; COX-2 IC = 0.05 µM) . Additionally, the compound reduced pro-inflammatory mediators such as TNF-α and interleukins IL-6 and IL-1 in vitro.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been explored extensively. For instance, studies have shown that triazole compounds exhibit activity against various bacterial strains. In particular:

- Minimum Inhibitory Concentration (MIC) values for related triazoles against Staphylococcus aureus and Escherichia coli were reported as low as 0.195 µg/mL .

This suggests that 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid may possess similar antibacterial properties.

Anticancer Activity

The anticancer potential of triazole derivatives has also been documented. In vitro studies on NCI60 cell lines revealed that certain derivatives exhibited notable cytotoxic effects against various cancer types:

- Compounds with structural similarities to 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid were tested for their ability to induce apoptosis in cancer cells. For example, some derivatives caused significant morphological changes indicative of apoptosis in leukemia cell lines .

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory effects of synthesized triazole derivatives in a carrageenan-induced paw edema model. The results demonstrated that the compounds significantly inhibited edema formation and reduced pro-inflammatory cytokine levels in vivo.

Case Study 2: Antibacterial Efficacy

In a comparative study of various triazole derivatives against bacterial strains, it was found that those with brominated phenyl groups exhibited enhanced antibacterial activity compared to non-brominated counterparts.

Data Tables

Q & A

Q. What are the common synthetic routes for 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves cyclization reactions or functional group transformations. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form the triazole core, followed by bromophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution. A related method for triazole derivatives involves reacting aryl azides with alkynes under catalytic conditions . Post-cyclization carboxylation or hydrolysis of ester precursors (e.g., ethyl to carboxylic acid) is often employed to introduce the carboxylic acid group .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95% threshold for research-grade compounds) .

- X-ray crystallography to resolve molecular geometry and intermolecular interactions, as demonstrated in structurally similar bromophenyl-triazole derivatives .

- Mass spectrometry (MS) for molecular weight validation.

Q. What biological activities are associated with this compound?

While direct studies on this compound are limited, structurally analogous bromophenyl-triazole-carboxylic acids exhibit:

- Enzyme inhibition (e.g., carbonic anhydrase, histone deacetylase) due to the triazole’s metal-coordinating ability and the carboxylic acid’s hydrogen-bonding potential .

- Antimicrobial or anticancer activity , influenced by the bromine atom’s electron-withdrawing effects and enhanced lipophilicity .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., bromo vs. fluoro) affect reactivity and bioactivity?

Substituent position and electronegativity significantly alter electronic and steric properties. For example:

- Bromine (ortho position) increases steric hindrance, potentially reducing enzymatic binding but improving metabolic stability.

- Fluorine (meta/para) enhances electronic interactions with biological targets, as seen in fluorophenyl-triazole analogs with improved inhibitory potency . Comparative studies using isosteric replacements (e.g., Cl, CH₃) can quantify substituent effects via IC₅₀ or binding affinity assays .

Q. What crystallographic data are available for structural analysis?

X-ray diffraction studies on similar bromophenyl-triazole derivatives reveal:

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in:

- Assay conditions (pH, temperature, solvent). Standardize protocols and include positive controls (e.g., known inhibitors).

- Substituent regiochemistry . Use computational tools (DFT, molecular docking) to model steric/electronic effects .

- Purity discrepancies . Validate compounds with orthogonal analytical methods (e.g., HPLC + NMR) .

Q. What are potential applications in material science?

The triazole-carboxylic acid moiety can:

Q. What mechanistic insights exist for its enzyme inhibition?

Triazole-carboxylic acids often inhibit enzymes via:

- Zinc-binding in metalloenzymes (e.g., carbonic anhydrase), where the triazole nitrogen and carboxylate group coordinate the metal ion .

- Transition-state mimicry , exploiting the planar triazole ring to block substrate binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.